2-(Ethoxymethyl)benzoic acid
Overview
Description
2-(Ethoxymethyl)benzoic acid is an organic compound with the molecular formula C10H12O3 It is a derivative of benzoic acid, where an ethoxymethyl group is attached to the benzene ring
Mechanism of Action
Target of Action
It is known that benzoic acid derivatives can interact with various cellular proteins .
Mode of Action
Benzoic acid and its derivatives are known to interact with their targets, leading to various cellular changes .
Biochemical Pathways
For instance, benzoic acid is conjugated to glycine in the liver and excreted as hippuric acid .
Pharmacokinetics
It is known that benzoic acid and its derivatives exhibit complex pharmacokinetic behavior . They are typically administered parenterally due to their large size, relatively poor membrane permeability, and instability in the gastrointestinal tract .
Result of Action
Benzoic acid derivatives have been studied for their potential anti-cancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Ethoxymethyl)benzoic acid typically involves the esterification of benzoic acid with ethanol, followed by a series of chemical reactions to introduce the ethoxymethyl group. One common method involves the use of sodium hydroxide and ethanol under reflux conditions to form the intermediate compound, which is then further reacted to obtain the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of high-purity reagents and controlled reaction conditions to ensure high yield and purity of the final product. Techniques such as distillation and recrystallization are often employed to purify the compound .
Chemical Reactions Analysis
Types of Reactions: 2-(Ethoxymethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The ethoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution: Various reagents such as halogens and nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Compounds with different functional groups replacing the ethoxymethyl group.
Scientific Research Applications
2-(Ethoxymethyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Comparison with Similar Compounds
Benzoic acid: The parent compound, which lacks the ethoxymethyl group.
Ethyl benzoate: An ester derivative of benzoic acid.
2-Ethoxybenzoic acid: A similar compound with an ethoxy group instead of an ethoxymethyl group.
Uniqueness: 2-(Ethoxymethyl)benzoic acid is unique due to the presence of the ethoxymethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic and research applications .
Properties
IUPAC Name |
2-(ethoxymethyl)benzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-2-13-7-8-5-3-4-6-9(8)10(11)12/h3-6H,2,7H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATDOHRXCJDZRNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC=CC=C1C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301309193 | |
Record name | 2-(Ethoxymethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301309193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103323-95-1 | |
Record name | 2-(Ethoxymethyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103323-95-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Ethoxymethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301309193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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